8-Chloroquinolin-6-OL
Overview
Description
8-Chloroquinolin-6-ol is a derivative of 8-hydroxyquinoline, a versatile ligand in coordination chemistry. It has been used for analytical purposes and has seen a resurgence in synthetic coordination chemistry due to the special properties of some of its complexes . The compound and its derivatives have been explored for various applications, including supramolecular sensors, emitting devices, self-assembled aggregates , and as ligands for metal ion complexation . Additionally, 8-hydroxyquinoline derivatives have shown significant biological activities, making them a target for medicinal chemistry in the treatment of diseases such as cancer, HIV, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 8-hydroxyquinoline derivatives, including those with chloro substituents, involves various chemical reactions. For instance, novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues have been synthesized through one-pot or stepwise Mannich reactions, reductive amination, or by reacting diaza-18-crown-6 with chloro-substituted quinolinol in the presence of N,N-diisopropylethylamine . The synthesis of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has also been reported . Additionally, the preparation of 6-chloro-8-ethylquinoline and its derivatives has been undertaken using the modified Skraup method .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline derivatives has been characterized using various techniques. For example, the crystal and molecular structure of the 8-hydroxyquinoline chloranil complex has been determined using three-dimensional X-ray diffraction measurements . The structure of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has been characterized by single-crystal X-ray diffraction . Furthermore, oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers in solution and in the solid state .
Chemical Reactions Analysis
8-Hydroxyquinoline derivatives participate in a variety of chemical reactions. They have been used to form metal ion complexes with high selectivity and stability . The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated, revealing their potential as cathodic inhibitors for mild steel in acidic media . The compounds' ability to form cryptate-like structures with metal ions has been suggested to contribute to their complex stability and cation selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline derivatives have been extensively studied. The anti-corrosion potency of these compounds has been evaluated using weight loss and electrochemical techniques, with some derivatives showing high efficiency in protecting mild steel . The thermodynamic quantities for complexation of 8-hydroxyquinoline-substituted macrocycles with metal ions have been determined, highlighting differences in affinities toward various metal ions . The optical properties of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations have been studied, including their IR, UV-vis DRIS, and fluorescent spectra .
Scientific Research Applications
8-Chloroquinolin-6-OL is a compound with the CAS Number: 18119-24-9 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
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Antimicrobial Activity
- Application: Quinoline derivatives, including 8-Chloroquinolin-6-OL, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Method: The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
- Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
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Anticancer Effects
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Food Industry
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Catalysts
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Dyes
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Electronics
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Antioxidant Applications
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Pharmacokinetics
properties
IUPAC Name |
8-chloroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZSTFINAEFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609426 | |
Record name | 8-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinolin-6-OL | |
CAS RN |
18119-24-9 | |
Record name | 8-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.